molecular formula C13H17N3O3S B4700706 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Numéro de catalogue B4700706
Poids moléculaire: 295.36 g/mol
Clé InChI: DMCKCIXHRFTGIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and function of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has shown potential in treating various autoimmune diseases and certain types of cancers.

Mécanisme D'action

5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one selectively binds to the active site of BTK, preventing its activation and subsequent downstream signaling pathways. This leads to the inhibition of B cell activation, proliferation, and survival. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one also has the potential to modulate other immune cells, such as T cells and natural killer cells, by affecting their cytokine production and function.
Biochemical and Physiological Effects:
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 2-4 hours of oral administration. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has also been shown to be well-tolerated in both preclinical and clinical studies, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, its limitations include the need for specialized equipment and expertise for its synthesis and analysis, as well as the high cost associated with its production.

Orientations Futures

There are several potential future directions for the research and development of 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is its potential use in combination with other immune-modulating agents, such as checkpoint inhibitors, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to elucidate the role of BTK in various disease states and to identify new therapeutic targets for the treatment of autoimmune diseases and cancers.

Applications De Recherche Scientifique

5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, by inhibiting B cell activation and reducing inflammation. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has also shown potential in treating certain types of cancers such as mantle cell lymphoma and chronic lymphocytic leukemia, by targeting BTK-dependent signaling pathways.

Propriétés

IUPAC Name

5-methyl-6-piperidin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-9-7-10-11(15-13(17)14-10)8-12(9)20(18,19)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCKCIXHRFTGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCCCC3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 3
Reactant of Route 3
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
Reactant of Route 4
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.